molecular formula C16H15ClN2O3S2 B2973196 Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 687565-09-9

Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B2973196
CAS No.: 687565-09-9
M. Wt: 382.88
InChI Key: BAABTUBLZAAOLD-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a thieno[3,2-d]pyrimidine derivative characterized by a 4-chlorophenyl substituent at the 3-position, a thioacetate side chain at the 2-position, and a tetrahydrofused cyclohexane ring system. This compound belongs to a class of sulfur-containing heterocycles with demonstrated pharmacological relevance, particularly in anticancer and antimicrobial research . Its synthesis typically involves alkylation of the parent thienopyrimidinone core with ethyl chloroacetate under basic conditions, as evidenced by analogous protocols .

Properties

IUPAC Name

ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S2/c1-2-22-13(20)9-24-16-18-12-7-8-23-14(12)15(21)19(16)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAABTUBLZAAOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate typically involves multi-step reactions. One common method involves the reaction of a pyrimidinethiol derivative with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone and stirred at room temperature for a few hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways related to growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine derivatives exhibit structural diversity based on substituents at the 3- and 2-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thieno[3,2-d]Pyrimidine Derivatives

Compound Name Substituent at 3-Position Substituent at 2-Position Key Properties/Activities References
Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate 4-Chlorophenyl Ethyl thioacetate Antitumor potential (inferred from analogs)
Ethyl 2-[3-(4-nitrophenyl)-4-oxo-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]-thioacetate (Compound 15) 4-Nitrophenyl Ethyl thioacetate Yield: 88%, MP: 213–215°C; IR: 1679 cm⁻¹ (amide C=O), 1733 cm⁻¹ (ester C=O)
Ethyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate 4-Trifluoromethoxyphenyl Ethyl thioacetate Enhanced lipophilicity (CF3 group)
2-((3-(3,5-Dimethoxybenzyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (G1-4) 3,5-Dimethoxybenzyl Thioacetamide linked to benzothiazole Anticancer activity (48% yield)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Thietan-3-yloxy Ethyl thioacetate Modified pharmacokinetics (thietane ring)

Key Findings

Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound may enhance metabolic stability compared to the 4-nitrophenyl analog (Compound 15), which has stronger electron-withdrawing properties but lower bioavailability .

Synthetic Yields and Conditions :

  • Alkylation with ethyl chloroacetate typically achieves high yields (e.g., 88% for Compound 15 vs. 48% for G1-4), with reaction efficiency influenced by steric hindrance from the aryl substituent .

Spectroscopic Signatures :

  • IR spectra confirm the presence of ester (1730–1740 cm⁻¹) and amide (1645–1680 cm⁻¹) carbonyl groups across analogs, with shifts reflecting electronic effects of substituents .

Critical Analysis of Structural Variations

  • Electron-Donating vs. Withdrawing Groups : The 4-chlorophenyl group balances moderate electron withdrawal with steric accessibility, whereas nitro or trifluoromethoxy groups may compromise solubility .
  • Side-Chain Modifications : Replacing the ethyl thioacetate with a benzothiazole-linked acetamide (G1-4) introduces hydrogen-bonding motifs critical for target engagement .

Biological Activity

Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a thieno[3,2-d]pyrimidine core with a chlorophenyl substituent. Its molecular formula is C14H15ClN2O3SC_{14}H_{15}ClN_2O_3S, with a molecular weight of approximately 294.734 g/mol. The presence of sulfur in the thioacetate moiety suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC14H15ClN2O3S
Molecular Weight294.734 g/mol
Density1.257 g/cm³
Boiling Point411.782 °C
Flash Point202.839 °C

Antimicrobial Activity

Research indicates that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit notable antimicrobial properties. A study highlighted the antimicrobial activity of similar compounds against various microorganisms, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis revealed that modifications in the thieno[3,2-d]pyrimidine structure could enhance antibacterial efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. Notably, compounds with similar structural frameworks have shown inhibition of thioredoxin reductase (TrxR), a target involved in cancer progression . The inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis.

The proposed mechanism of action for this compound involves:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cellular proliferation.
  • Induction of Apoptosis : By increasing oxidative stress within cancer cells through TrxR inhibition.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and function.

Study 1: Antimicrobial Efficacy

A series of thienopyrimidine derivatives were synthesized and tested for antimicrobial activity against Candida albicans and Staphylococcus aureus. The results indicated that certain derivatives showed significant activity with minimum inhibitory concentrations (MICs) below 15.62 µg/mL .

Study 2: Anticancer Potential

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in human tumor cells through the activation of caspase pathways .

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